molecular formula C8H12O3 B2544200 2-(2-Oxabicyclo[3.1.1]heptan-4-yl)acetic acid CAS No. 2418722-08-2

2-(2-Oxabicyclo[3.1.1]heptan-4-yl)acetic acid

Cat. No.: B2544200
CAS No.: 2418722-08-2
M. Wt: 156.181
InChI Key: UEBLGFVYLMTVPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Oxabicyclo[3.1.1]heptan-4-yl)acetic acid is a chemical compound with a unique bicyclic structure. The compound’s molecular formula is C8H12O3, and it has a molecular weight of 156.18 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Oxabicyclo[3.1.1]heptan-4-yl)acetic acid typically involves the reaction of a bicyclic precursor with acetic acid under controlled conditions. The reaction may require specific catalysts and solvents to achieve the desired yield and purity .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. it is likely that large-scale synthesis would involve optimization of the reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Oxabicyclo[3.1.1]heptan-4-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions vary depending on the specific groups involved but may include the use of acids, bases, or other catalysts.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols .

Scientific Research Applications

2-(2-Oxabicyclo[3.1.1]heptan-4-yl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic effects and use in drug development.

    Industry: The compound’s unique structure makes it useful in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of 2-(2-Oxabicyclo[3.1.1]heptan-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

    2-(2-Oxabicyclo[3.1.1]heptan-4-yl)ethanol: Similar in structure but with an alcohol group instead of an acetic acid group.

    2-(2-Oxabicyclo[3.1.1]heptan-4-yl)methanol: Another similar compound with a methanol group.

Uniqueness: 2-(2-Oxabicyclo[3.1.1]heptan-4-yl)acetic acid is unique due to its specific acetic acid functional group, which imparts different chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are desired.

Properties

IUPAC Name

2-(2-oxabicyclo[3.1.1]heptan-4-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c9-8(10)3-6-4-11-7-1-5(6)2-7/h5-7H,1-4H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEBLGFVYLMTVPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1OCC2CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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